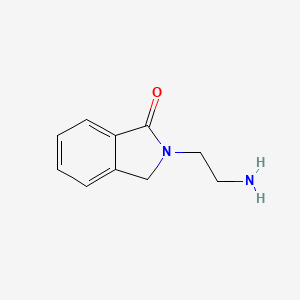

2-(2-Aminoethyl)isoindolin-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

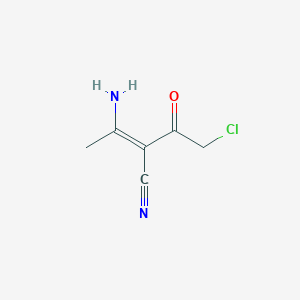

2-(2-Aminoethyl)isoindolin-1-one is a heterocyclic compound characterized by an isoindoline nucleus with an aminoethyl group attached to it

Mechanism of Action

Target of Action

The primary target of 2-(2-Aminoethyl)isoindolin-1-one is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement.

Mode of Action

This compound interacts with the human dopamine receptor D2, leading to changes in the receptor’s activity . The compound binds to the receptor, interacting with the main amino acid residues at its allosteric binding site . This interaction can modulate the receptor’s activity, potentially influencing the signaling pathways it is involved in.

Biochemical Pathways

The interaction of this compound with the human dopamine receptor D2 can affect various biochemical pathways. These pathways are primarily related to the dopaminergic system and can have downstream effects on processes such as motor control, reward, and reinforcement .

Pharmacokinetics

In silico analysis suggests that isoindoline derivatives, such as this compound, may have favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its interaction with the human dopamine receptor D2. By modulating the activity of this receptor, this compound could potentially influence various physiological processes, including those controlled by the dopaminergic system .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include factors related to the compound’s synthesis, such as the presence of a suitable catalyst, as well as factors related to its administration and the biological environment in which it acts.

Biochemical Analysis

Biochemical Properties

2-(2-Aminoethyl)isoindolin-1-one has been identified as a potential inhibitor of Cyclin-dependent kinase 7 (CDK7), a key enzyme involved in cell cycle regulation . It exhibits high binding affinity to active amino acid residues of CDK7, suggesting that it may interact with this enzyme and potentially other proteins or biomolecules .

Cellular Effects

CDK7 is involved in cell cycle regulation, and inhibitors of this enzyme can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound is believed to exert its effects at the molecular level through binding interactions with biomolecules, specifically CDK7 . It has been shown to act as a dopamine D2 receptor agonist and a serotonin 5-HT1A receptor partial agonist, suggesting it may influence neurotransmitter systems in the brain.

Temporal Effects in Laboratory Settings

Studies have shown that isoindolin-1-one derivatives exhibit stability in molecular dynamics simulations .

Dosage Effects in Animal Models

Specific dosage effects of this compound in animal models are not currently available. Isoindolin-1-one derivatives have been studied for their antiseizure activity in mice .

Metabolic Pathways

Isoindolin-1-ones are known to be involved in the alkaloid metabolic pathway in certain plants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)isoindolin-1-one can be achieved through several methods. One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1-one scaffold . Another method includes the use of ultrasonic irradiation to improve reaction rates and yields, making the process more efficient and environmentally friendly .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving consistent results.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)isoindolin-1-one undergoes various chemical reactions, including:

Oxidation: This reaction can be catalyzed by agents such as nickel peroxide or pyridinium chlorochromate.

Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions can occur at the aminoethyl group or the isoindoline nucleus, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Nickel peroxide, pyridinium chlorochromate.

Reducing agents: Lithium aluminum hydride.

Substitution reagents: Various alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phthalimide derivatives, while reduction can yield various substituted isoindolines.

Scientific Research Applications

2-(2-Aminoethyl)isoindolin-1-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Isoindoline-1,3-dione: This compound shares a similar core structure but differs in its functional groups and reactivity.

3-Hydroxyisoindolin-1-one: Another related compound with different substituents that affect its chemical properties and applications.

Uniqueness

2-(2-Aminoethyl)isoindolin-1-one is unique due to its specific aminoethyl substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name |

2-(2-aminoethyl)-3H-isoindol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-5-6-12-7-8-3-1-2-4-9(8)10(12)13/h1-4H,5-7,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYAQAZCLSOPRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B2624365.png)

![(E)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-phenylethene-1-sulfonamide](/img/structure/B2624367.png)

![2-[1-(2-FLUOROPHENYL)-N-METHYLFORMAMIDO]-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}ACETAMIDE](/img/structure/B2624370.png)

![3-[(3-methylbut-2-en-1-yl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2624372.png)

![7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one](/img/structure/B2624373.png)

![2-({[(4-Bromophenyl)methyl]carbamoyl}amino)pentanoic acid](/img/structure/B2624375.png)

![ethyl 5-[3-(4-chlorobenzenesulfonyl)propanamido]-3-methylthiophene-2-carboxylate](/img/structure/B2624380.png)

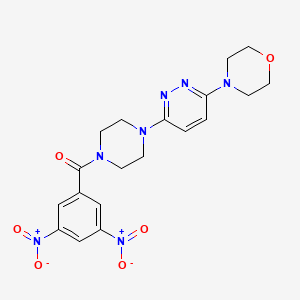

![4-chloro-3-oxo-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}butanenitrile](/img/structure/B2624384.png)

![Ethyl 2-{[1-(furan-2-ylformamido)-2-(4-methylphenyl)-2-oxoethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2624385.png)